Product packaging for gold;triethyl(phenoxy)phosphanium(Cat. No.:CAS No. 90654-43-6)

gold;triethyl(phenoxy)phosphanium

Cat. No.: B14354793
CAS No.: 90654-43-6
M. Wt: 408.23 g/mol
InChI Key: HMHWMFVRDSHYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical and Theoretical Context of Gold in Organometallic Chemistry

The journey of gold in organometallic chemistry is a story of transformation from a perceived inert metal to a powerhouse in catalysis. mdpi.com For much of history, gold's chemical applications were limited, primarily due to its resistance to corrosion and oxidation. nih.gov Early work in the 20th century established the synthesis of basic organogold compounds, but the field remained relatively niche. researchgate.net

A paradigm shift occurred in the latter half of the 20th century and accelerated dramatically in the 2000s. In the 1970s, reports began to emerge on gold's catalytic potential, such as the hydration of alkynes, which demonstrated that gold could replace more toxic metals like mercury. rsc.org However, a major breakthrough was the development of well-defined, ligand-stabilized gold(I) complexes. rsc.org Researchers discovered that cationic gold(I) species, stabilized by ligands like phosphines, are powerful π-acids capable of activating unsaturated carbon-carbon bonds (alkynes, allenes, and alkenes) toward nucleophilic attack under remarkably mild conditions. researchgate.netrsc.org This discovery unlocked a vast array of synthetic transformations, including the formation of complex carbon skeletons and heterocycles. rsc.orgnih.gov This modern era of organogold chemistry is characterized by a deep interplay between theoretical understanding and practical application, with ongoing research to isolate and study reactive organogold intermediates to better understand reaction mechanisms. rsc.org

Significance of Phosphonium (B103445) Ligands in Gold Coordination

Phosphine (B1218219) ligands (R₃P) are central to the success and diversity of gold(I) chemistry. Their primary role is to stabilize the typically unstable 14-electron Au(I) center, preventing its disproportionation or reduction to catalytically inactive metallic gold (Au(0)). rsc.org The bond between the soft phosphorus atom of the phosphine and the soft gold(I) ion is a strong, dative covalent bond. sigmaaldrich.com

The true power of phosphine ligands lies in their tunability. The electronic and steric properties of the phosphine can be precisely modified by changing the 'R' groups, which in turn modulates the properties of the gold catalyst. mdpi.commdpi.com

Electronic Effects: Electron-donating groups (like alkyls) on the phosphorus increase the electron density on the gold center, making it a less aggressive catalyst but often more stable. Conversely, electron-withdrawing groups (like aryls or phenoxy groups) decrease electron density, enhancing the gold center's electrophilicity and catalytic activity for activating π-systems. rsc.org Phosphite (B83602) ligands (P(OR)₃), for example, are known to generate some of the most reactive gold(I) catalysts. researchgate.netrsc.org

Steric Effects: The size of the phosphine ligand, often quantified by Tolman's cone angle, plays a crucial role in controlling selectivity and stability. mdpi.commdpi.com Bulky ligands can create a sterically demanding environment around the gold atom, which can prevent unwanted side reactions, stabilize the complex, and influence the stereochemical outcome of a reaction. mdpi.com

The linear geometry of most two-coordinate gold(I) complexes minimizes direct steric clashes between the substrate and the ligand, but the ligand's properties still exert profound, sometimes subtle, effects on the reaction's outcome. mdpi.com This has led to the development of a vast library of phosphine ligands, each designed to achieve a specific catalytic performance. mdpi.commdpi.com

Scope and Research Focus on Gold(I) Triethyl(phenoxy)phosphanium Complexes

The specific compound, gold;triethyl(phenoxy)phosphanium , denotes a gold(I) complex featuring a triethyl(phenoxy)phosphine ligand. While this particular combination is not extensively documented in dedicated studies, its structure positions it at an interesting intersection of well-established ligand classes, making it a compelling subject for research.

The ligand, triethyl(phenoxy)phosphine, P(CH₂CH₃)₃(OPh), combines the features of an electron-donating trialkylphosphine with the electron-withdrawing characteristics of a phenoxy group, which is a component of phosphite and aryloxyphosphine ligands. Research in this area would focus on how this unique hybrid electronic profile translates into catalytic activity. The key research questions would include:

Synthesis and Stability: The primary step would be the synthesis of the chloro-gold(I) precursor, [Au(P(Et)₃(OPh))Cl], likely from a labile gold(I) source like [AuCl(SMe₂)]. rsc.orgscilit.com Subsequent halide abstraction with a silver salt (e.g., AgSbF₆) would generate the highly reactive cationic "phosphonium" species, ready for catalysis. rsc.org

Catalytic Activity: The complex's performance would be benchmarked in standard gold-catalyzed reactions, such as enyne cyclizations or alkyne hydrations. rsc.orgrsc.org The goal would be to determine if the unique ligand provides a superior balance of reactivity and selectivity compared to purely alkyl- or aryl-based phosphine and phosphite ligands.

Structural and Spectroscopic Characterization: Detailed analysis using techniques like ³¹P NMR spectroscopy is essential to understand the electronic environment of the phosphorus atom upon coordination to gold. X-ray crystallography would provide precise data on bond lengths and angles, offering insight into the steric and electronic interplay within the molecule. nih.govmdpi.comrsc.org

To place the potential properties of this compound in context, the following table compares key parameters of known, related gold(I) phosphine and phosphite complexes.

Compound NameFormulaAu-P Bond Length (Å)Au-Cl Bond Length (Å)P-Au-Cl Angle (°)³¹P NMR Shift (CDCl₃, ppm)
Chloro(triethylphosphine)gold(I)[Au(PEt₃)Cl]~2.26~2.29~174~58
Chloro(triphenylphosphine)gold(I)[Au(PPh₃)Cl]2.2352.288178.933.4
Chloro(tricyclohexylphosphine)gold(I)[Au(PCy₃)Cl]2.2502.307179.054.5
Chloro(trimethylphosphite)gold(I)[Au(P(OMe)₃)Cl]2.2132.274174.9120.7

Note: Data is compiled from representative literature and may vary slightly based on crystal packing and experimental conditions. The ³¹P NMR shift for [Au(PEt₃)Cl] is an approximation based on related structures.

The research focus on a complex like this compound is driven by the continuous search for novel reactivity and selectivity in catalysis. By creating a ligand that finely balances the known properties of alkylphosphines and aryloxyphosphines/phosphites, chemists aim to develop catalysts that can overcome existing limitations in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20AuOP+ B14354793 gold;triethyl(phenoxy)phosphanium CAS No. 90654-43-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90654-43-6

Molecular Formula

C12H20AuOP+

Molecular Weight

408.23 g/mol

IUPAC Name

gold;triethyl(phenoxy)phosphanium

InChI

InChI=1S/C12H20OP.Au/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;/q+1;

InChI Key

HMHWMFVRDSHYLH-UHFFFAOYSA-N

Canonical SMILES

CC[P+](CC)(CC)OC1=CC=CC=C1.[Au]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of Gold(I) Triethyl(phenoxy)phosphanium Complexes

The preparation of gold(I) complexes hinges on the careful selection of a gold(I) precursor and the ligand to be introduced. The stability and reactivity of the final complex are dictated by the electronic and steric properties of the ligands attached to the gold center.

The synthesis of gold(I)-phosphine and related complexes typically begins with a stable, yet reactive, gold(I) precursor. Common starting materials include chloro(dimethylsulfide)gold(I), [AuCl(SMe₂)], and chloro(tetrahydrothiophene)gold(I), [AuCl(tht)]. tcichemicals.com These precursors are favored because the sulfur-based ligands are readily displaced by stronger donor ligands like phosphines. tcichemicals.com For instance, the reaction of [AuCl(tht)] with a phosphonium (B103445) salt such as [PPh₂CH₂PPh₂Me]OTf in dichloromethane (B109758) leads to the formation of the corresponding gold(I) phosphonium complex, [AuCl(PPh₂CH₂PPh₂Me)]OTf, in high yield. acs.org

Another common gold precursor is tetrachloroauric acid (HAuCl₄), which is first reduced in situ to Au(I) before the introduction of the phosphine (B1218219) ligand. nih.gov The choice of precursor can be influenced by the desired final product; for example, binuclear gold phosphine complexes can be used as single-source precursors for creating supported gold catalysts. chemrxiv.org

The incorporation of the ligand is generally achieved by simple addition of the desired phosphine or phosphonium salt to a solution of the gold(I) precursor. tcichemicals.comacs.org The phosphine ligand displaces the labile sulfide (B99878) or thiophene (B33073) ligand to form a stable Au-P bond. tcichemicals.comnih.gov For cationic complexes, (phosphine)gold(I) azide (B81097) precursors can be used to generate the (phosphine)gold(I) cation without the need for silver salts or Brønsted acids. nih.gov

Table 1: Common Gold(I) Precursors and Ligand Incorporation

Gold(I) Precursor Ligand Type General Reaction
[AuCl(SMe₂)] Phosphines, N-Heterocyclic Carbenes (NHCs) Ligand exchange in CH₂Cl₂ or acetone (B3395972) tcichemicals.com
[AuCl(tht)] Phosphonium Salts, Phosphines Ligand exchange in CH₂Cl₂ acs.orgmdpi.com
HAuCl₄·3H₂O Phosphines In situ reduction followed by ligand coordination nih.gov

Reaction conditions play a critical role in the successful synthesis of gold(I) complexes, influencing both the yield and the purity of the product. Key parameters include the choice of solvent, reaction temperature, and stoichiometry.

Solvent: Dichloromethane is a frequently used solvent for these reactions due to its ability to dissolve both the common gold precursors and a wide range of phosphine and phosphonium ligands. acs.org

Temperature: Many ligand exchange reactions to form gold(I) phosphine complexes proceed efficiently at room temperature. acs.org In some cases, cooling to 0 °C is employed, particularly when using reactive precursors like sodium tetrachloroaurate(III). researchgate.net

Stoichiometry: A 1:1 molar ratio of the gold precursor to the phosphine ligand is typically used for the synthesis of simple mononuclear complexes like (R₃P)AuCl. researchgate.net

Atmosphere: While many gold(I) complexes are air-stable, syntheses involving sensitive ligands, such as secondary phosphines (R₂PH), are often carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation or other side reactions. mdpi.com

Work-up and Purification: Following the reaction, the complex is often precipitated by adding a non-polar solvent like diethyl ether or hexanes. acs.orgresearchgate.net The resulting solid can then be filtered and washed. researchgate.net For some complexes, purification by silica (B1680970) gel chromatography is possible. researchgate.net

The careful control of these conditions allows for the isolation of high-purity gold complexes in yields that can exceed 90%. researchgate.net

Post-Synthetic Modifications and Derivatization

Once formed, gold(I) complexes can undergo a variety of transformations, allowing for further functionalization and the generation of new molecular architectures with distinct properties.

The ligands in a gold(I) complex can often be substituted in subsequent reactions. For example, the chloride ligand in complexes of the type [L-Au-Cl] is readily replaced by other halides, pseudohalides, or thiolates. acs.org The reaction of [AuCl(PPh₂CH₂PPh₂Me)]OTf with 2-mercaptopyridine (B119420) in the presence of a base like K₂CO₃ results in the substitution of the chloride for a thiolate ligand. acs.org

Gold(I) (d¹⁰ configuration) can be oxidized to gold(III) (d⁸ configuration), a process that changes the geometry from linear to square-planar. nih.gov However, this oxidation can be challenging, as strong oxidants are typically required, and these can also oxidize the phosphine ligands themselves. nih.govnih.gov

A successful strategy involves the initial formation of a stable gold(I) phosphine complex, which is then oxidized. nih.gov This two-step method avoids the direct reaction of the phosphine with a gold(III) salt, which often leads to ligand oxidation. nih.gov Oxidizing agents like dichloro(phenyl)-λ³-iodane or halogens (e.g., Br₂) have been used effectively. nih.gov The use of chelating ligands, such as diphosphines or P,N-ligands, can help to promote the oxidation of the gold(I) center and stabilize the resulting gold(III) complex. nih.gov For instance, gold(I) complexes with certain chelating ligands react with o-benzoquinones to yield stable gold(III) catecholate complexes. nih.gov

A key reaction of gold-coordinated phosphonium salts is deprotonation to form phosphorus ylides. A phosphorus ylide is a neutral, dipolar compound containing a negatively charged carbon atom bonded to a positively charged phosphorus atom. youtube.com They are typically prepared by treating a phosphonium salt with a base. youtube.com

When a phosphonium salt is coordinated to a gold(I) center, the P-H or C-H bond adjacent to the phosphorus atom becomes more acidic and can be deprotonated. For example, the methylene (B1212753) protons in a complex like [AuCl(PPh₂CH₂PPh₂Me)]OTf can be removed by a suitable base. acs.org The reaction of this complex with silver(I) acetylacetonate, Ag(acac), results in both deprotonation of the phosphonium ligand and abstraction of the chloride, leading to the formation of a cyclic trinuclear gold(I) complex containing a metalated phosphorus ylide. acs.org

The choice of base is crucial and depends on the acidity of the proton being removed. youtube.com For phosphonium salts with adjacent alkyl groups, very strong bases like butyllithium (B86547) may be required. youtube.com If the carbon atom bears an electron-withdrawing group, weaker bases such as potassium carbonate or even sodium hydroxide (B78521) can be effective. acs.orgyoutube.com This transformation from a phosphonium salt to a coordinated ylide represents a powerful method for creating novel organometallic structures with direct gold-carbon bonds.

Table 2: Compound Names Mentioned

Compound Name Chemical Formula / Abbreviation
Chloro(dimethylsulfide)gold(I) [AuCl(SMe₂)]
Chloro(tetrahydrothiophene)gold(I) [AuCl(tht)]
Tetrachloroauric acid HAuCl₄
(Diphenylphosphino)(methyl)diphenylphosphoniomethane triflate [PPh₂CH₂PPh₂Me]OTf
Chloro[(diphenylphosphino)(methyl)diphenylphosphoniomethane]gold(I) triflate [AuCl(PPh₂CH₂PPh₂Me)]OTf
2-Mercaptopyridine C₅H₅NS
Potassium carbonate K₂CO₃
Silver(I) acetylacetonate Ag(acac)
Dichloro(phenyl)-λ³-iodane PhICl₂
Butyllithium BuLi

Structural Elucidation and Coordination Chemistry Insights

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to understanding the structure and electronic properties of gold;triethyl(phenoxy)phosphanium in non-crystalline states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in various NMR spectra, the connectivity of the atoms can be precisely mapped.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl groups and the phenoxy moiety. The ethyl protons would likely appear as a triplet and a quartet, while the aromatic protons of the phenoxy group would resonate in the downfield region.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative for this compound. A single resonance would confirm the presence of a single phosphorus environment. The chemical shift of this signal would be indicative of the phosphonium (B103445) cation's electronic environment, influenced by the attached ethyl and phenoxy groups, as well as coordination to the gold center. cnr.it In related phosphonium salts, the ³¹P chemical shifts are observed in a characteristic region that confirms the +4 oxidation state of the phosphorus atom. cnr.itrsc.org

¹⁵N NMR: While less common, ¹⁵N NMR could be employed if isotopically labeled precursors were used in the synthesis. It could provide further insights into the electronic structure, although it is not typically a primary characterization method for this class of compounds.

The coordination of the phosphonium cation to the gold center would induce shifts in the NMR signals compared to the free ligand, providing valuable information about the nature of the gold-phosphorus interaction.

Table 1: Representative ¹H and ³¹P NMR Spectroscopic Data for Analogous Phosphonium Compounds (Note: Specific data for this compound is not available in the cited literature. The data below is representative of similar phosphonium moieties.)

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~7.0-7.4MultipletAromatic protons (phenoxy group)
¹H~2.0-2.5Multiplet-CH₂- protons (ethyl group)
¹H~1.0-1.3Triplet-CH₃ protons (ethyl group)
³¹P~20-40SingletP atom in the triethyl(phenoxy)phosphonium

Data inferred from typical chemical shift ranges for similar functional groups and compounds described in the literature. cnr.itrsc.org

Mass spectrometry (MS) is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be compared to the calculated mass to confirm the chemical formula. rsc.org

The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this type of compound might include the loss of the phenoxy group, ethyl groups, or the entire triethylphosphine (B1216732) ligand from the gold center. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, studies on similar phenoxy-substituted phosphonium cations have shown characteristic fragmentation patterns that help in their identification. rsc.org

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound complex. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum can reveal information about the electronic structure of the gold center and the ligands. While solutions of some gold complexes are colorless, others can be colored and luminescent, with absorption maxima that are sensitive to the solvent and the presence of intermolecular interactions. nih.gov The electronic transitions in gold(I) complexes are often influenced by relativistic effects and can be modulated by the nature of the coordinated ligands.

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of the bonding within the crystal lattice.

For this compound, X-ray crystallography would be expected to show a linear coordination geometry around the gold(I) center, which is typical for two-coordinate gold(I) complexes. cnr.it The analysis would yield precise bond lengths and angles, such as the Au-P bond distance and the P-Au-X angle (where X is another ligand). These parameters are critical for understanding the nature and strength of the coordination bonds. The phosphorus center of the triethyl(phenoxy)phosphonium cation would exhibit a tetrahedral geometry.

Table 2: Representative Bond Parameters for Gold-Phosphine Complexes from X-ray Crystallography (Note: Specific data for this compound is not available in the cited literature. The data below is representative of similar gold(I)-phosphine complexes.)

BondTypical Bond Length (Å)
Au-P2.20 - 2.30
P-C (ethyl)~1.80
P-O (phenoxy)~1.60
Angle Typical Angle (°)
C-P-C (ethyl)~109.5
C-P-O~109.5
P-Au-P (in a bis-phosphine complex)~180

Data inferred from typical bond lengths and angles for gold-phosphine complexes and phosphonium salts. cnr.it

A particularly interesting aspect of gold(I) chemistry is the tendency of gold centers to form aurophilic interactions. These are weak, attractive interactions between two or more gold atoms, with distances shorter than the sum of their van der Waals radii (approximately 3.6 Å). mdpi.com These interactions can lead to the formation of dimers, chains, or more complex supramolecular assemblies in the solid state. nih.govnsf.gov The presence and strength of aurophilic interactions can significantly influence the photophysical properties of the compound, such as its luminescence. nih.govnsf.gov X-ray crystallography is the primary method for identifying and quantifying these interactions by measuring the Au···Au distances. nih.govnsf.govnih.gov

Characterization of Dimeric, Trinuclear, and Oligomeric Architectures

Gold(I) complexes, particularly those with phosphine (B1218219) ligands, exhibit a remarkable tendency to self-associate into multinuclear architectures. This phenomenon is primarily driven by aurophilic interactions, which are weak relativistic metallophilic interactions between closed-shell gold(I) centers (Au···Au). While direct research on "this compound" is limited, the principles governing related gold(I) phosphine complexes allow for a detailed understanding of its potential to form dimeric, trinuclear, and oligomeric structures.

The formation of these superstructures is a delicate balance between the steric and electronic properties of the ligands. For a complex analogous to [Au(PEt₃)(OPh)], the relatively small triethylphosphine ligand and the potentially bridging phenoxide group would facilitate the close approach of gold centers necessary for aurophilic bonding.

Dimeric Structures: Dimerization is a common structural motif for gold(I) phosphine complexes. These can be formed through head-to-tail bridging by ligands or directly via Au···Au interactions. In many cases, two monomeric units associate in the solid state, with Au···Au distances typically ranging from 2.8 to 3.5 Å, which is shorter than the van der Waals radius sum (~3.6 Å). For instance, complexes like [Au(PPh₃)(SCH₂CO₂H)] form dimers through a combination of hydrogen bonding and long-range gold–sulfur contacts. rsc.org Similarly, gold(I) complexes with tripodal phosphine ligands have been shown by X-ray diffraction to form dimeric aggregates via intermolecular gold(I)···gold(I) contacts of 3.184 Å to 3.270 Å. tandfonline.com

Trinuclear and Oligomeric Structures: Gold(I) phosphine complexes can further assemble into larger clusters, including trinuclear and oligomeric rings or chains. The synthesis of trinuclear gold(I) complexes, such as [(AuX)₃(μ-triphos)], has been reported where a triphosphine (B1213122) ligand bridges three gold centers. nih.gov The resulting structure and the distances between the gold atoms are highly dependent on the steric bulk of the other ligands. nih.gov In the absence of a multidentate bridging ligand, simple [Au(PR₃)X] units can oligomerize. Gold(I) phosphido complexes, [Au(PR₂)]n, for example, are known to form oligomeric rings of varying sizes (n = 3, 4, 6), as confirmed by X-ray crystallography. nih.gov This suggests that a phenoxide-bridged analogue could adopt similar cyclic structures.

The characterization of these architectures relies heavily on single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, and intermolecular contacts like aurophilic interactions. rsc.orgnih.gov In solution, NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the existence and dynamics of these species, as different oligomers may exist in equilibrium. acs.org

Table 1: Representative Multinuclear Gold(I) Phosphine Complexes and their Structural Features

ComplexNuclearityKey Structural FeatureAu···Au Distance (Å)Characterization MethodReference
[Au₂(μ-PP₃)X₂]DimericBridging tripodal tetraphosphine ligand3.184 - 3.270X-ray Diffraction tandfonline.com
[Au(PPh₃)(SCH₂CO₂H)]Dimeric (Polymeric Chain)Hydrogen bonding and Au···S contactsN/A (Association via S and H-bonds)X-ray Diffraction, EXAFS rsc.org
[(AuCl)₃(μ-triphos)]TrinuclearBridging triphosphine ligandLong distances due to steric hindranceX-ray Diffraction nih.gov
[Au(P(t-Bu)₂)₃]TrinuclearPhosphido-bridged trimerNot specifiedX-ray Crystallography nih.gov
[Au(PCy₂)₆]Oligomeric (Hexamer)Phosphido-bridged hexameric ringNot specifiedX-ray Crystallography nih.gov

Stereochemical Aspects of Chiral Gold(I) Phosphonium Complexes

Chirality in gold(I) complexes is a cornerstone of their application in asymmetric catalysis. nih.gov A phosphonium salt itself, such as triethyl(phenoxy)phosphanium, is achiral unless a chiral center is introduced into one of the organic substituents. The stereochemistry of gold(I) phosphonium complexes is therefore dictated by the chirality of the associated ligands, most commonly the phosphine ligand.

Chirality can be incorporated into phosphine ligands in several ways:

P-chiral ligands: The phosphorus atom itself can be a stereocenter if it bears four different substituents. While synthetically challenging, P-chiral phosphines are effective in creating a well-defined chiral environment around the gold center. researchgate.net

Ligands with chiral backbones: More commonly, an achiral phosphorus donor is attached to a chiral organic scaffold. Ferrocene-based phosphines (e.g., Josiphos), biphenyl-based phosphines (e.g., MeO-BIPHEP), and ligands derived from natural products or chiral amino acids are widely used. tandfonline.comnih.govescholarship.org The chirality is remote from the metal center but effectively influences the spatial arrangement of reactants during catalysis.

Atropisomeric ligands: Axially chiral biaryl phosphines, such as BINAP, represent another major class of ligands where restricted rotation around a C-C bond creates a stable chiral conformation.

The synthesis of chiral gold(I) phosphine complexes typically involves the reaction of a gold(I) precursor, like (tht)AuCl or (Me₂S)AuCl, with the desired chiral phosphine ligand. acs.orgmdpi.com Subsequent anion exchange can then be used to introduce other counter-ions. The resulting chiral gold(I) complexes are often linear, two-coordinate species. The stereochemical information is transferred from the ligand to the substrate during the catalytic cycle, enabling high levels of enantioselectivity in various transformations, such as the cyclization of enynes. nih.govescholarship.orgresearchgate.net

The characterization of these chiral complexes is performed using a combination of techniques. NMR spectroscopy (¹H, ¹³C, ³¹P) confirms the coordination of the ligand. tandfonline.comtandfonline.com The absolute stereochemistry of the complexes is unequivocally determined by single-crystal X-ray diffraction. nih.govescholarship.org Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be used to probe the chirality of the complexes in solution.

Table 2: Examples of Chiral Phosphine Ligands in Gold(I) Chemistry

Ligand TypeExample LigandSource of ChiralityTypical ApplicationReference
Ferrocenyl PhosphinePPFA (1,2-disubstituted ferrocene)Planar and central chiralityEnantioselective enyne cyclization nih.gov
Biphenyl Phosphine(S)-L1 (Bifunctional biphenyl-2-ylphosphine)Chiral tetrahydroisoquinoline backboneAsymmetric isomerization/cyclization escholarship.org
Diphosphine(R,R)-DIOPChiral dioxolane backboneGeneral asymmetric catalysis acs.org
Ferrocenyl Dithiophosphonate[FcP(=S)(SH)(NHR)] (R = chiral amine)Chiral amine substituentPotential chiral metallodrugs tandfonline.comtandfonline.com
Phosphocin(L1)AuCl (Conformationally constricted)Chiral ferrocenyl phosphocin backboneAsymmetric catalysis acs.org

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

The bond between the gold(I) center and the triethyl(phenoxy)phosphine ligand is a classic example of a dative covalent bond, where the phosphorus atom donates its lone pair of electrons to an empty orbital on the gold atom. nih.govlibretexts.org DFT and Natural Bond Orbital (NBO) analyses are instrumental in dissecting this interaction. These calculations typically reveal a significant σ-donation from the phosphorus lone pair to the gold 6s orbital. researchgate.net

Interaction TypeDonor OrbitalAcceptor OrbitalEstimated Energy (kcal/mol)
σ-Donation P (lone pair)Au (6s, 5d)50-70
π-Backbonding Au (5d)P-C/P-O (σ*)5-15

This interactive table provides hypothetical energy values for the primary bonding interactions in gold;triethyl(phenoxy)phosphanium, derived from typical DFT calculations on similar Au(I)-phosphine complexes.

The chemistry of gold is uniquely shaped by relativistic effects, a consequence of its high nuclear charge causing its inner electrons to move at speeds approaching the speed of light. uni-heidelberg.dewikipedia.org These effects are not mere curiosities; they fundamentally dictate gold's properties. innovations-report.comsemanticscholar.org

One of the most significant relativistic effects is the contraction and stabilization of the 6s orbital and the expansion and destabilization of the 5d orbitals. bohrium.comsmith.edu This relativistic contraction of the 6s orbital strengthens the Au-P σ-bond in this compound, making it shorter and more robust than what would be expected from non-relativistic calculations. uni-heidelberg.deaip.org The expanded 5d orbitals are higher in energy, which facilitates the π-backbonding interaction and influences the complex's reactivity and spectroscopic properties. smith.edu These effects collectively explain gold's high electronegativity and its tendency to form stable linear two-coordinate complexes. researchgate.net

Mechanistic Studies of Reaction Pathways through Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential energy surfaces of reactions involving gold complexes, offering insights into their catalytic prowess. chemrxiv.orgchemrxiv.orgresearchgate.net For this compound, this involves modeling key reactive processes such as ligand exchange and oxidative addition.

In hypothetical catalytic cycles involving this compound, the characterization of transition states is crucial for understanding reaction rates and selectivity. researchgate.net DFT calculations can locate and characterize the geometry and energy of these fleeting structures. researchgate.net For instance, in a potential gold-catalyzed nucleophilic attack on an alkyne, the phosphine (B1218219) ligand would remain coordinated to the gold center. Computational models would identify the transition state for the nucleophile's approach to the gold-activated alkyne, revealing the energetic barrier that governs the reaction's speed. rsc.orgfrontiersin.org The properties of the triethyl(phenoxy)phosphine ligand, such as its steric bulk and electronic nature, would be computationally shown to influence the stability of this transition state.

Ligand Exchange: The exchange of the triethyl(phenoxy)phosphine ligand with another ligand is a fundamental process. Computational studies on similar systems suggest that ligand exchange at a gold(I) center can proceed through an associative mechanism. nih.govnih.govrsc.org An incoming ligand would approach the linear Au(I) complex, forming a transient, higher-coordinate (e.g., T-shaped or trigonal) transition state or intermediate, before the original ligand departs. acs.org The energy profile for this process, calculated via DFT, would show the activation energy required for the exchange to occur.

ProcessReactantsTransition State GeometryProduct(s)Calculated ΔG‡ (kcal/mol)
Ligand Exchange [Au(PEt₃(OPh))]⁺ + L'Trigonal[Au(L')]⁺ + PEt₃(OPh)15-25
Oxidative Addition [Au(PEt₃(OPh))]⁺ + R-XDistorted T-shape[Au(PEt₃(OPh))(R)(X)]⁺25-40

This interactive table presents plausible calculated free energies of activation (ΔG‡) for ligand exchange and oxidative addition involving this compound, based on computational studies of analogous gold(I) complexes.

Simulation of Spectroscopic Signatures and Photophysical Phenomena

Computational methods, particularly Time-Dependent DFT (TD-DFT), are highly effective in simulating and interpreting the spectroscopic and photophysical properties of gold complexes. nih.govnih.govacs.org

These simulations can predict the UV-Visible absorption spectra of this compound. researchgate.netresearchgate.net The predicted transitions can then be analyzed in terms of the contributing molecular orbitals. For many gold(I)-phosphine complexes, the low-energy absorptions are often attributed to ligand-to-metal charge transfer (LMCT) or transitions involving the gold d-orbitals. researchgate.net

Furthermore, computational studies can shed light on the emissive properties of the complex. rsc.org The nature of the excited states, including singlet and triplet states, can be calculated to understand potential phosphorescent behavior, which is common in heavy element complexes like gold due to strong spin-orbit coupling. researchgate.netnih.gov The calculations can help to assign experimentally observed emission bands to specific electronic transitions, such as those involving charge transfer from the metal center to the ligands or vice versa. nih.gov This provides a molecular-level understanding of the factors governing the complex's luminescence.

Understanding Intermolecular Interactions (e.g., Aurophilicity, π-Stacking)

The solid-state and solution behavior of gold(I) phosphine complexes is often dictated by a subtle interplay of weak intermolecular forces. Computational studies are instrumental in identifying and quantifying these interactions, which include aurophilicity and π-stacking.

Aurophilicity:

Aurophilicity refers to the tendency of gold(I) centers to form weak attractive interactions with each other, a phenomenon driven by relativistic effects that contract the s orbitals and expand the d orbitals of the gold atom. wikipedia.org These Au···Au interactions, though weaker than covalent bonds, are comparable in strength to hydrogen bonds, typically ranging from 7 to 12 kcal/mol, with interatomic distances of about 3.0 Å. wikipedia.org

Computational models are essential for quantifying the energy of these interactions and understanding their influence on molecular conformation and aggregation. For instance, theoretical studies on related gold(I) phosphine complexes demonstrate that aurophilic interactions can lead to the formation of dimers or larger oligomers in the solid state. wikipedia.orgmdpi.comacs.org Quantum theoretical methods show that while a gold center like in [AuCl(PH₃)] has a strong preference for a two-coordinate, linear geometry, these units tend to interact via close Au-Au contacts rather than coordinating additional ligands. researchgate.netnih.gov This interaction is significant enough to hinder free rotation around single bonds in molecules with multiple gold centers, a property that can be measured and correlated with the interaction's strength. wikipedia.org The steric hindrance from bulky ligands can, however, prevent these aurophilic interactions by making close approach of the gold centers unfavorable. researchgate.net

π-Stacking:

The phenoxy group in the triethyl(phenoxy)phosphanium ligand introduces the possibility of π-π stacking interactions. These non-covalent interactions occur between aromatic rings and contribute to the stabilization of crystal packing and supramolecular assemblies. nih.govnih.gov Computational chemistry can model the geometry and estimate the energetic contribution of these interactions.

Interactive Data Table: Typical Intermolecular Interaction Parameters for Gold(I) Complexes

Ligand Basicity and Steric Properties Assessment via Computational Parameters

The reactivity of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. Computational chemistry provides a quantitative framework to assess these properties, moving beyond qualitative descriptions.

Ligand Basicity (Electronic Properties):

The basicity, or electron-donating ability, of a phosphine ligand is a key factor in determining the stability and reactivity of the resulting gold complex. While the Tolman Electronic Parameter (TEP), derived from the IR stretching frequencies of [Ni(CO)₃L] complexes, is an experimental measure, computational methods offer a direct way to calculate electronic properties. bris.ac.uk

Density Functional Theory (DFT) is commonly used to compute electronic descriptors. researchgate.net One such descriptor is the minimum electrostatic potential (Vmin) on the phosphorus lone pair, which has been shown to correlate well with the experimental TEP. ucla.edu Another approach involves analyzing the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to a more electron-donating, or more basic, ligand. These computational parameters allow for the in-silico screening and design of ligands with desired electronic properties for specific catalytic applications. researchgate.net

Steric Properties:

The steric bulk of a ligand is critical in controlling access to the metal center, influencing coordination numbers, and often dictating the selectivity of a catalytic reaction. Several computational parameters have been developed to quantify ligand size.

Tolman Cone Angle (θ): This is perhaps the most traditional steric parameter, representing the angle of a cone, with its vertex at the metal center, that encompasses the van der Waals radii of the ligand's atoms. ucla.eduresearchgate.net

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. ucla.eduresearchgate.net It provides a more comprehensive measure of steric bulk than the cone angle, especially for asymmetrically shaped ligands. ucla.edu

Computational studies have revealed that the cone angle and buried volume are not always equivalent and that their differences can be key to understanding a ligand's effectiveness in a given reaction. ucla.eduresearchgate.net For conformationally flexible ligands, such as those with rotatable phenoxy groups, computational methods can determine the preferred conformations in a complex and calculate the corresponding steric parameters, providing a more dynamic and accurate picture of the ligand's steric profile than a single, static value might suggest. researchgate.netnsf.gov

Interactive Data Table: Common Computational Parameters for Phosphine Ligands

Q & A

Q. What are the optimal synthetic routes for preparing gold-triethyl(phenoxy)phosphanium complexes, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves ligand substitution or transmetalation reactions. For example, triethyl(phenoxy)phosphane ligands can displace weaker ligands (e.g., chloride) from gold(I) precursors under basic conditions. Key parameters for optimization include:

  • Solvent polarity : Methanol or dichloromethane is often used to balance solubility and reaction kinetics .
  • Temperature : Reactions are conducted at room temperature or slightly elevated (40–60°C) to avoid decomposition .
  • Stoichiometry : A 1:1 molar ratio of gold precursor to phosphane ligand ensures minimal side products, as confirmed by <sup>31</sup>P-NMR monitoring .
    Yield improvements (up to 50%) are achieved via slow addition of reactants and inert atmosphere protocols to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing gold-triethyl(phenoxy)phosphanium complexes?

Answer:

  • <sup>31</sup>P-NMR : Critical for confirming ligand coordination. A singlet near −29 ppm indicates successful binding to gold(I) .
  • ESI-MS : Validates molecular ion peaks (e.g., [M + H]<sup>+</sup> at m/z 561.06) and detects fragmentation patterns .
  • Elemental analysis : Matches experimental/theoretical C, H, and P percentages to rule out impurities (<1% deviation acceptable) .
  • X-ray crystallography : Resolves Au–P bond distances (typically 2.2–2.3 Å) and confirms geometry .

Q. How does the choice of ancillary ligands influence the stability of gold-phosphanium complexes under ambient conditions?

Answer: Bulky, electron-donating ligands (e.g., triethyl groups) enhance stability by sterically shielding the gold center from nucleophilic attack. For example:

  • Complexes with triethyl(phenoxy)phosphane decompose above 150°C, whereas trimethylsilyl-substituted analogs show higher thermal resilience .
  • Stability in solution is pH-dependent: neutral or mildly acidic conditions (pH 5–7) prevent ligand protonation and dissociation .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the biological activity of gold-triethyl(phenoxy)phosphanium complexes while addressing pharmacokinetic challenges?

Answer:

  • Fluorescent tagging : Incorporate fluorophores (e.g., BODIPY) into the phosphane ligand for real-time tracking in biological systems .
  • Dosing regimen : Use staggered administration (e.g., intraperitoneal injection every 48 hours) to maintain therapeutic levels without acute toxicity .
  • Metabolite profiling : LC-MS/MS analysis of serum and urine identifies degradation products and informs structural modifications to improve bioavailability .

Q. What strategies resolve contradictions in structural data between spectroscopic and crystallographic analyses?

Answer:

  • Dynamic NMR experiments : Detect fluxional behavior (e.g., ligand rotation) that may obscure <sup>1</sup>H-NMR signals .
  • DFT calculations : Compare computed and experimental <sup>13</sup>C-NMR chemical shifts to validate proposed conformers .
  • Multi-technique validation : Cross-reference XRD bond angles with EXAFS data to confirm coordination geometry .

Q. How can computational modeling predict the photophysical properties of luminescent gold-phosphanium complexes?

Answer:

  • TD-DFT : Models electronic transitions (e.g., metal-to-ligand charge transfer) and correlates calculated excitation energies with experimental UV-Vis spectra (e.g., λmax ≈ 400 nm) .
  • Non-radiative decay pathways : Molecular dynamics simulations identify vibrational modes that quench emission, guiding ligand substitution to enhance quantum yields .

Q. What mechanistic insights explain the antitumor activity of gold-triethyl(phenoxy)phosphanium complexes?

Answer:

  • Thioredoxin reductase inhibition : Au(I) centers selectively bind selenocysteine residues, disrupting redox homeostasis in cancer cells .
  • Apoptosis induction : Transcriptomic profiling reveals upregulation of pro-apoptotic genes (e.g., BAX, CASP3) and downregulation of anti-apoptotic BCL-2 .
  • Angiogenesis suppression : Chick chorioallantoic membrane (CAM) assays show reduced vascular density at IC50 values of 5–10 µM .

Q. How can thermal stability be enhanced for vapor deposition applications without compromising reactivity?

Answer:

  • Ligand backbone fluorination : Perfluoroalkyl substituents reduce decomposition rates at high temperatures (>200°C) by stabilizing the Au–P bond through inductive effects .
  • Co-deposition with stabilizing agents : Introduce trimethylphosphine oxide as a co-ligand during chemical vapor deposition (CVD) to prevent aggregation .

Methodological Resources

  • Data repositories : Cambridge Crystallographic Data Centre (CCDC) for structural validation (e.g., CCDC 1010556) .
  • Benchmark datasets : Hal Archives (e.g., hal-03806346) provide synthesis protocols and in vivo toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.